diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate
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Overview
Description
Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two ester groups at the 2 and 3 positions, and a methyl group at the 5 position of the pyrrole ring. It is used in various chemical syntheses and has applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the 3 and 5 positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Pyrrole-2,3-dicarboxylic acids.
Reduction: Pyrrole-2,3-dimethanol.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ester groups can undergo hydrolysis to release active metabolites that exert their effects on molecular targets. The pyrrole ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Similar structure but with ester groups at the 2 and 5 positions.
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate: Contains additional methyl groups at the 3 and 5 positions.
Diethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate: Features phenyl groups at the 2 and 5 positions.
Uniqueness
Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of ester groups at the 2 and 3 positions allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H15NO4 |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C11H15NO4/c1-4-15-10(13)8-6-7(3)12-9(8)11(14)16-5-2/h6,12H,4-5H2,1-3H3 |
InChI Key |
APERLAAAUZOLPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C)C(=O)OCC |
Origin of Product |
United States |
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